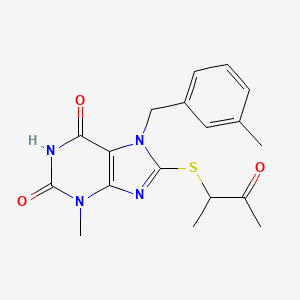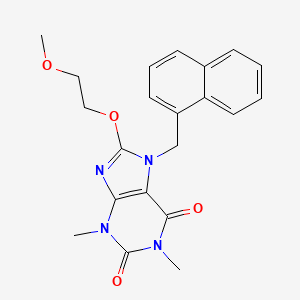![molecular formula C16H18FN3O2S B6576127 2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one CAS No. 459846-49-2](/img/structure/B6576127.png)
2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one
Overview
Description
2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one is a synthetic compound characterized by its unique structural features. The compound boasts a 1,3,4-oxadiazole ring substituted with a 2-fluorophenyl group, a sulfanyl linkage, and an ethanone moiety that connects to a 2-methylpiperidine ring. This intriguing structure grants it interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one typically involves a multi-step process:
Formation of the 1,3,4-oxadiazole ring: : This step involves the cyclization of suitable precursors such as hydrazides or thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the 2-fluorophenyl group: : Achieved by nucleophilic aromatic substitution or cross-coupling reactions like Suzuki or Heck coupling.
Attachment of the sulfanyl linker: : This involves thiolation reactions with appropriate thiolating agents.
Incorporation of the ethanone moiety: : Carried out through carbonylation reactions.
Attachment of the 2-methylpiperidine ring: : This step is typically accomplished through nucleophilic substitution or amination reactions.
Industrial Production Methods
Industrial production scales up these laboratory methods with optimizations for yield, purity, and cost-effectiveness. Techniques like continuous flow synthesis and automated reactors ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can be oxidized to form sulfoxides or sulfones.
Reduction: : Can undergo reductive cleavage of the sulfanyl linkage.
Substitution: : Both nucleophilic and electrophilic substitutions are feasible, particularly at the 2-fluorophenyl group.
Addition: : Can participate in addition reactions at the ethanone moiety.
Common Reagents and Conditions
Oxidation: : Uses oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: : Employs reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Utilizes bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl) as catalysts.
Addition: : Typically involves nucleophiles or electrophiles under ambient conditions.
Major Products
Oxidation: : Forms sulfoxides or sulfones.
Reduction: : Results in the cleavage of the sulfanyl linkage, yielding simpler organic molecules.
Substitution: : Produces a variety of substituted derivatives depending on the substituents.
Addition: : Generates addition products at the ethanone site, which could lead to further functionalization.
Scientific Research Applications
Chemistry
As a building block for the synthesis of more complex organic molecules.
Studied for its potential as a ligand in coordination chemistry.
Biology
Investigated for its bioactivity against certain bacteria and fungi due to the presence of the oxadiazole ring.
Medicine
Explored for its pharmacological properties, particularly in the development of new drugs targeting the central nervous system.
Potential therapeutic applications in pain management and anti-inflammatory treatments.
Industry
Utilized in the development of novel materials with specific electronic or optical properties.
Studied for its potential use in agrochemicals.
Mechanism of Action
2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one exerts its effects through several molecular pathways:
Molecular Targets: : Interacts with specific enzymes and receptors, influencing their activity.
Pathways: : Modulates signal transduction pathways, particularly those involving neurotransmitter systems in the central nervous system.
Comparison with Similar Compounds
2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one stands out due to its unique combination of functional groups and structural motifs. Similar compounds include:
1,3,4-Oxadiazole Derivatives: : Known for their diverse biological activities, including antimicrobial and anticancer properties.
Fluorophenyl Compounds: : Widely studied for their pharmacological potential, especially in CNS disorders.
Sulfanyl-Substituted Molecules:
This compound's distinct structural features and broad range of applications make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S/c1-11-6-4-5-9-20(11)14(21)10-23-16-19-18-15(22-16)12-7-2-3-8-13(12)17/h2-3,7-8,11H,4-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIPLHWSTPSCAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201329247 | |
| Record name | 2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201329247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49729716 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
459846-49-2 | |
| Record name | 2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201329247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


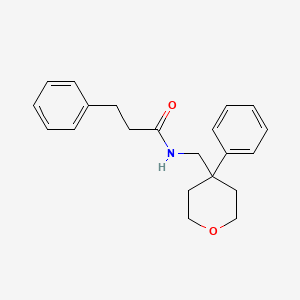
![4-[3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B6576063.png)
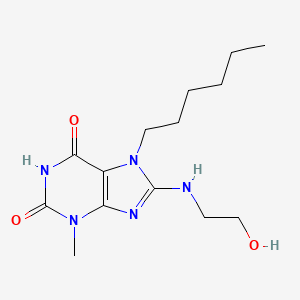
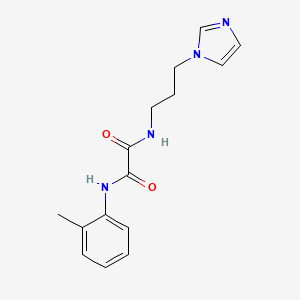
![7-(4-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6576078.png)
![8-[4-(2-hydroxyethyl)-1-piperazinyl]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6576083.png)

![7-(4-FLUOROBENZYL)-1,3-DIMETHYL-8-[(1-METHYL-2-OXOPROPYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B6576089.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6576094.png)
![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one](/img/structure/B6576098.png)
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(3-methylphenyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576106.png)
![2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6576111.png)
